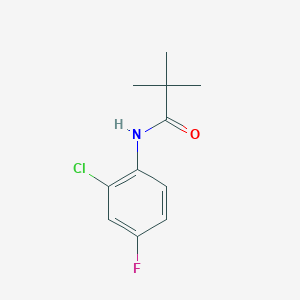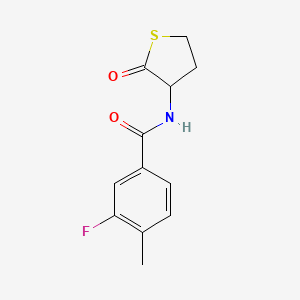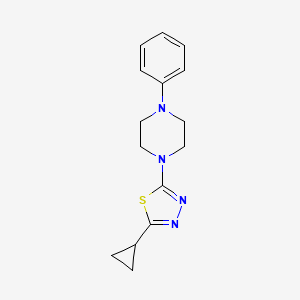![molecular formula C13H8F5N3O2 B12237603 N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12237603.png)
N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to its efficacy and selectivity in targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in its structure can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamide
Uniqueness
N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide stands out due to its specific combination of difluoromethoxy and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F5N3O2 |
|---|---|
Molecular Weight |
333.21 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H8F5N3O2/c14-12(15)23-8-3-1-2-7(6-8)20-11(22)10-19-5-4-9(21-10)13(16,17)18/h1-6,12H,(H,20,22) |
InChI Key |
LJEOUBWNVFXWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12237520.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B12237522.png)
![3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B12237527.png)


![1-methyl-2-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12237555.png)
![2,3,4-trimethoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12237562.png)



![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12237591.png)
![2-Tert-butyl-5-fluoro-4-[4-(5-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12237597.png)
![N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12237599.png)
![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B12237600.png)
